Methyl 2-chloro-4-fluoropyridine-3-carboxylate
Overview
Description
Methyl 2-chloro-4-fluoropyridine-3-carboxylate is a chemical compound that belongs to the class of fluorinated pyridines
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The presence of fluorine atoms in the structure of fluoropyridines can lead to improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-fluoropyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride source, such as cesium fluoride (CsF), in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction replaces the nitro group with a fluorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyridine derivative.
Scientific Research Applications
Methyl 2-chloro-4-fluoropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 2-fluoropyridine-3-carboxylate: Similar structure but lacks the chlorine atom.
2-chloro-4-fluoropyridine: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 2-chloro-4-fluoropyridine-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
methyl 2-chloro-4-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKKZHVCBRURRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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